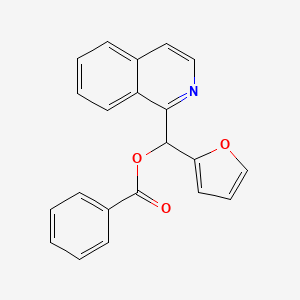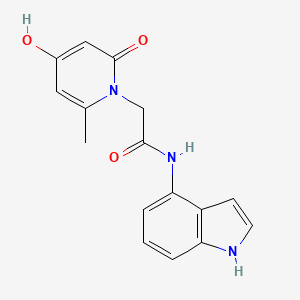
1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione typically involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The thione functionality can be introduced by subsequent reaction with sulfur or a sulfur-containing reagent under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile or electrophile in various reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
相似化合物的比较
2,6-Dimethylpyridine: Lacks the hydroxyethyl and thione groups.
1-(2-Hydroxyethyl)pyridine: Lacks the methyl groups.
2,6-Dimethyl-4-pyridone: Contains a carbonyl group instead of a thione.
Uniqueness: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is unique due to the combination of its hydroxyethyl, methyl, and thione functionalities, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
属性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione |
InChI |
InChI=1S/C9H13NOS/c1-7-5-9(12)6-8(2)10(7)3-4-11/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
NSHZQGGNPXEZFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)C=C(N1CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B12158037.png)
}-N-(3,4-dimethox yphenyl)acetamide](/img/structure/B12158040.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12158051.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158056.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12158063.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)



![methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12158086.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12158093.png)
